Ethyl 4-amino-3,5-difluorobenzoate
Overview
Description
Ethyl 4-amino-3,5-difluorobenzoate is an organic compound with the molecular formula C9H9F2NO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-3,5-difluorobenzoate typically involves the esterification of 4-amino-3,5-difluorobenzoic acid. One common method is to dissolve 4-amino-3,5-difluorobenzoic acid in ethanol and add a catalytic amount of sulfuric acid. The mixture is then refluxed for several hours to complete the esterification reaction. After the reaction is complete, the mixture is neutralized with a saturated solution of sodium bicarbonate, and the product is extracted using an organic solvent such as dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3,5-difluorobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to form amines or other reduced products.
Ester hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-amino-3,5-difluorobenzoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides, acyl chlorides, and other electrophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Ester hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products Formed
Nucleophilic substitution: Substituted derivatives of this compound.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Ester hydrolysis: 4-amino-3,5-difluorobenzoic acid.
Scientific Research Applications
Ethyl 4-amino-3,5-difluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorine substituents make it valuable in the study of fluorine chemistry.
Biology: The compound can be used in the development of fluorescent probes or as a precursor in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of ethyl 4-amino-3,5-difluorobenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its amino and ester functional groups. These interactions can lead to changes in the structure and function of the target molecules, resulting in the desired biological or chemical effects. The presence of fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it more effective in certain applications .
Comparison with Similar Compounds
Ethyl 4-amino-3,5-difluorobenzoate can be compared with other similar compounds, such as:
Ethyl 4-amino-3,5-dichlorobenzoate: Similar structure but with chlorine atoms instead of fluorine. Chlorine atoms can impart different electronic and steric effects.
Ethyl 4-amino-3,5-dibromobenzoate: Similar structure but with bromine atoms. Bromine atoms are larger and more polarizable than fluorine atoms, leading to different reactivity.
Ethyl 4-amino-3,5-diiodobenzoate: Similar structure but with iodine atoms.
This compound is unique due to the presence of fluorine atoms, which can significantly influence its reactivity, stability, and interactions with other molecules. Fluorine atoms are highly electronegative and can form strong bonds with carbon, making the compound more resistant to metabolic degradation and enhancing its potential as a pharmaceutical agent .
Properties
IUPAC Name |
ethyl 4-amino-3,5-difluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZIYSCSHHUVHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.